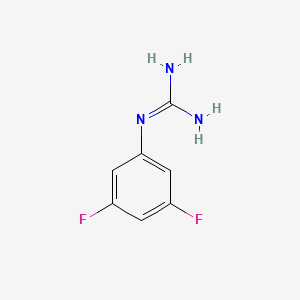
1-(3,5-Difluorophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Difluorophenyl)guanidine is a chemical compound with the molecular formula C7H7F2N3 and a molecular weight of 171.15 g/mol It is characterized by the presence of a guanidine group attached to a 3,5-difluorophenyl ring
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under specific conditions to yield the desired guanidine compound . Another approach involves the use of S-methylisothiourea as a guanidylating agent, which has been shown to be highly efficient . Industrial production methods may involve large-scale synthesis using these or similar routes, optimized for yield and purity.
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the guanidine group into other functional groups.
Reduction: Reduction reactions can be used to modify the guanidine group or the aromatic ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,5-Difluorophenyl)guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic and can form stable complexes with various biological molecules, influencing their function. This interaction can affect molecular pathways and lead to specific biological effects .
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)guanidine can be compared with other guanidine derivatives, such as diphenylguanidine and guanethidine . While these compounds share the guanidine functional group, their chemical structures and properties differ. For example, diphenylguanidine is used as a complexing agent and in rubber vulcanization, whereas guanethidine is an antihypertensive agent . The presence of the 3,5-difluorophenyl ring in this compound makes it unique and may confer specific properties and applications not seen in other guanidine derivatives.
Similar Compounds
- Diphenylguanidine
- Guanethidine
- N,N’-Disubstituted guanidines
Biological Activity
1-(3,5-Difluorophenyl)guanidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms are believed to increase lipophilicity and enhance interactions at the active sites of these targets, leading to modulation of their activity. This property is particularly relevant in the context of drug design for conditions like Alzheimer's disease and various cancers.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various pathogens. Research indicates that compounds with guanidine groups exhibit significant antibacterial activity due to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.
- Case Study : A study demonstrated that derivatives of guanidine compounds showed effective inhibition against multidrug-resistant strains of bacteria, with minimal cytotoxicity observed in human cell lines (selective index > 8) .
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 1.25 - 2.5 | Candida albicans |
| 1-(4-fluorophenyl)guanidine | 2.0 | Staphylococcus aureus |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit the growth of cancer cells through apoptosis induction and cell cycle arrest.
- Research Findings : In a recent study focusing on BACE1 (β-secretase) inhibitors associated with Alzheimer's disease, derivatives including this compound demonstrated potent inhibitory effects on enzyme activity with IC50 values in the low nanomolar range (97 ± 0.91 nM), indicating significant therapeutic potential .
| Study Focus | IC50 (nM) | Effectiveness |
|---|---|---|
| BACE1 Inhibition | 97 ± 0.91 | 99% inhibition |
| Anticancer Activity | Varies | Induction of apoptosis |
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with other guanidine derivatives:
- 1-(2,5-Difluorophenyl)guanidine : Exhibits different biological activities due to variations in substitution patterns.
- 1-(3,4-Difluorophenyl)guanidine : Shows distinct reactivity profiles impacting its therapeutic applications.
This comparison highlights how subtle changes in chemical structure can lead to significant differences in biological activity.
Properties
Molecular Formula |
C7H7F2N3 |
|---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
2-(3,5-difluorophenyl)guanidine |
InChI |
InChI=1S/C7H7F2N3/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3H,(H4,10,11,12) |
InChI Key |
UUUFHPHWWSTWSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)F)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















